2-Hydroxy Levamisole

Beschreibung

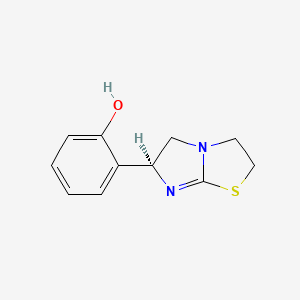

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSRSQGOOOLTTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the In Vitro Stability of 2-Hydroxy Levamisole: Principles and Practices

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the in vitro stability of 2-Hydroxy Levamisole, a principal metabolite of the anthelmintic drug Levamisole. While direct, extensive stability data for this specific metabolite is not widely published, this document synthesizes established principles of drug stability testing, data from studies on the parent compound Levamisole, and expert insights to offer a robust methodology for researchers, scientists, and drug development professionals. The guide details the intrinsic chemical properties influencing stability, outlines protocols for systematic stability assessment—including forced degradation and matrix stability studies—and discusses the critical role of validated bioanalytical methods. The objective is to equip scientific professionals with the necessary knowledge to design and execute reliable in vitro stability studies, ensuring the integrity of experimental data in pharmacokinetic, toxicological, and clinical research.

Introduction: The Critical Role of Metabolite Stability

Levamisole, an imidazothiazole derivative, undergoes extensive hepatic metabolism, with p-hydroxylation being a key pathway in humans, leading to the formation of p-hydroxylevamisole, also referred to as this compound.[1][2][3] This metabolite is a crucial analyte in pharmacokinetic and toxicological studies, as its concentration provides insights into the metabolic profile and clearance of the parent drug.[2][3] The parent drug, Levamisole, has a relatively short half-life of approximately 3 to 6 hours, underscoring the importance of understanding its metabolic fate.[2][4]

This guide will deconstruct the factors influencing the stability of this compound and provide actionable, field-proven protocols for its systematic evaluation.

Chemical Profile and Predicted Stability Concerns

The structure of this compound, featuring a hydroxyl group on the phenyl ring of the Levamisole backbone, introduces specific chemical liabilities that must be considered.

-

Oxidation: The electron-donating hydroxyl group can make the aromatic ring more susceptible to oxidative degradation. This can be a concern in biological matrices exposed to air or in the presence of oxidizing agents.

-

Conjugation: In vivo, the hydroxyl group is a primary site for glucuronidation, with the conjugated form being the main excretory product.[2][3] While this is a metabolic process, the potential for in vitro enzymatic or chemical hydrolysis of these conjugates back to this compound (or vice versa if co-factors are present) must be considered, especially in unpurified biological matrices like liver microsomes or S9 fractions.[5]

-

pH Sensitivity: The imidazothiazole core of Levamisole is known to be susceptible to degradation under strongly acidic or basic conditions.[6] Studies on Levamisole hydrochloride have shown it is stable for at least one hour at 37°C in aqueous solutions at pH 1.2 and 6.8, suggesting reasonable stability in physiological pH ranges.[7] However, extreme pH conditions used in sample extraction or forced degradation studies could compromise the integrity of the hydroxylated metabolite.

Core Factors Influencing In Vitro Stability

The degradation of this compound can be influenced by a confluence of chemical and physical factors. A systematic evaluation must account for each of these variables.

-

Temperature: Elevated temperatures accelerate chemical reactions, including hydrolysis and oxidation. Therefore, sample storage conditions (e.g., ambient, 4°C, -20°C, -80°C) are a critical variable. Studies on the parent compound, Levamisole, have demonstrated good stability for at least 90 days when stored at 4°C.[6][8][9]

-

pH: As discussed, the stability of the imidazothiazole ring is pH-dependent. Buffering of solutions and biological matrices is essential for maintaining a stable pH environment.

-

Light (Photostability): Aromatic compounds can be susceptible to photodegradation. The use of amber vials and protection from direct light during handling and storage is a standard precautionary measure.[9]

-

Matrix Effects: Biological matrices (plasma, urine, liver microsomes) are complex environments containing enzymes, metal ions, and other endogenous components that can catalyze degradation. For instance, esterases or phosphatases in plasma could potentially cleave conjugates, while peroxidases could promote oxidation.

The diagram below illustrates the key factors that can potentially influence the stability of this compound in an in vitro setting.

Caption: Factors influencing the in vitro degradation of this compound.

Experimental Design for Stability Assessment

A multi-faceted approach is required to thoroughly characterize the in vitro stability of this compound. This involves stock solution stability, matrix stability (including freeze-thaw and long-term), and forced degradation studies. The analytical backbone for these studies is a validated, stability-indicating bioanalytical method, typically High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), which can separate the analyte from its potential degradation products.[2][10][11][12]

Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the analyte to identify potential degradation products and to prove the stability-indicating nature of the analytical method.

Protocol: Forced Degradation of this compound

-

Preparation: Prepare solutions of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Acid Hydrolysis: Mix the analyte solution 1:1 with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the analyte solution 1:1 with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the analyte solution 1:1 with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period, protected from light.

-

Thermal Degradation: Incubate the analyte solution at an elevated temperature (e.g., 60-70°C) in a stable, neutral pH buffer.

-

Photodegradation: Expose the analyte solution in a photostability chamber to a controlled light source (e.g., compliant with ICH Q1B guidelines). A dark control sample should be stored under the same conditions.

-

Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using the validated HPLC-MS/MS method. The goal is to achieve partial degradation (e.g., 10-30%) to allow for the clear identification of degradation peaks.[13]

Matrix Stability Assessment

This is arguably the most critical set of experiments for ensuring data integrity from biological samples.

Protocol: Freeze-Thaw and Long-Term Matrix Stability

-

Sample Preparation: Spike a fresh pool of the relevant biological matrix (e.g., human plasma, urine) with this compound at low and high concentrations relevant to the expected study concentrations.

-

Time-Zero (T₀) Analysis: Immediately after spiking, process and analyze a set of samples (n=3-5 per concentration) to establish the baseline concentration.

-

Freeze-Thaw Stability:

-

Store the remaining spiked samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

-

Thaw the samples completely and unassisted at room temperature.

-

Refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

-

Repeat for a minimum of three cycles. After the final thaw, analyze the samples.

-

-

Long-Term Stability:

-

Store aliquots of the spiked matrix samples at the proposed storage temperature (e.g., -20°C and -80°C).

-

At predefined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw, and analyze.

-

-

Acceptance Criteria: The analyte is considered stable if the mean concentration of the test samples is within ±15% of the nominal (T₀) concentration.

The workflow for a typical matrix stability study is visualized below.

Caption: Experimental workflow for matrix stability assessment.

Data Interpretation and Presentation

All stability data should be tabulated clearly, expressing the remaining analyte as a percentage of the initial (T₀) concentration. This allows for rapid assessment against the acceptance criteria.

Table 1: Example Data Summary for Forced Degradation Study

| Stress Condition | Duration (h) | Temperature (°C) | % this compound Remaining | Degradation Products Observed |

| 0.1 M HCl | 8 | 60 | 85.2% | Peak 1 (RT=2.1 min) |

| 0.1 M NaOH | 4 | 60 | 78.9% | Peak 2 (RT=3.5 min) |

| 3% H₂O₂ | 24 | RT | 91.5% | Minor Peak 3 (RT=4.2 min) |

| Heat | 24 | 70 | 98.1% | None |

| Light (ICH Q1B) | 72 | 25 | 99.5% | None |

Table 2: Example Data Summary for Long-Term Stability in Human Plasma at -80°C

| Time Point | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | % of T₀ Concentration | Stability Status |

| T₀ (Baseline) | 10.0 | 10.1 | 100.0% | - |

| 1 Month | 10.0 | 9.8 | 97.0% | Stable |

| 3 Months | 10.0 | 10.3 | 102.0% | Stable |

| 6 Months | 10.0 | 9.5 | 94.1% | Stable |

| 12 Months | 10.0 | 9.9 | 98.0% | Stable |

Conclusion and Best Practices

While specific public data on the in vitro stability of this compound is sparse, a robust stability program can be effectively designed by applying established principles and leveraging data from the parent compound, Levamisole. The chemical structure suggests potential liabilities to oxidation and pH extremes, which must be rigorously tested.

Key Recommendations for Researchers:

-

Always Validate: Never assume stability. A stability-indicating method must be used, and matrix stability must be proven for your specific storage and handling conditions.

-

Control Temperature: Store biological samples containing this compound at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Control pH: Ensure all solutions and processed samples are maintained within a neutral pH range (pH 6-8) unless the experimental design requires otherwise.

-

Protect from Light: As a standard precaution for aromatic compounds, handle and store samples in amber or opaque containers.

-

Document Everything: Meticulous record-keeping of storage times, temperatures, and experimental conditions is essential for data integrity and regulatory compliance.

By adhering to these principles and protocols, researchers can ensure the reliability and accuracy of their data, contributing to the robust and credible advancement of science in the fields of pharmacology and toxicology.

References

- Poole, S., Giguère, F., & Sgariglia, A. (2005). Stability of levamisole oral solutions prepared from tablets and powder. International Journal of Pharmaceutical Compounding, 9(4), 317-319.

- Canisius, S., & Seeling, A. (2005). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 268-273.

- Poole, S., Giguère, F., & Sgariglia, A. (2005). Stability of levamisole oral solutions prepared from tablets and powder. PubMed, PMID: 16124911.

- Damle, M. C., & Kale, S. A. (2017). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF OXYCLOZANIDE AND LEVAMISOLE HCl. World Journal of Pharmaceutical and Medical Research, 3(4), 68-75.

- Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI, Molecules, 29(3), 558.

- Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant.

- Li, M., et al. (2023). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. PMC - PubMed Central, Frontiers in Pharmacology, 14, 1228509.

- Young, M., & Burns, M. (2024).

- Cristea, S., et al. (2022). Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues. MDPI, Foods, 11(18), 2841.

- Kambayashi, A., et al. (2023). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences, 112(3), 647-652.

- Ali, H. M., et al. (2022). Typical chromatogram for the degraded levamisole standard with 0.5 M HCL (: intact drug).

- Kou, H. S., et al. (1998). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. PubMed, Biopharmaceutics & Drug Disposition, 19(5), 335-341.

- Hess, C., et al. (2015). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. ResearchGate, Analytical and Bioanalytical Chemistry, 407(19), 5649-5659.

- Li, Y., et al. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. National Institutes of Health (NIH), Foods, 10(11), 2812.

- Valentin, J. R., & Yeatman, C. (2011). Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry. Centers for Disease Control and Prevention.

- Li, Y., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI, Foods, 11(7), 919.

Sources

- 1. Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. One moment, please... [fip.org]

- 8. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]

- 9. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 13. wjpmr.com [wjpmr.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Hydroxy Levamisole

Abstract

Levamisole, a synthetic imidazothiazole derivative, has a long-standing history as a potent anthelmintic agent and has been explored for its immunomodulatory properties in various clinical settings. Upon administration, Levamisole is extensively metabolized, with 2-Hydroxy Levamisole (p-hydroxylevamisole) being one of its principal metabolites. While the mechanisms of action for Levamisole are well-documented, the specific biological activities and molecular targets of this compound remain an area of active investigation. This technical guide provides a comprehensive overview of the known pharmacology of Levamisole as a foundation for understanding the potential mechanisms of its hydroxylated metabolite. We will delve into the established effects of Levamisole on nicotinic acetylcholine receptors and alkaline phosphatase, and its complex immunomodulatory actions. This guide will also present detailed experimental protocols to probe these mechanisms and will conclude with future research directions aimed at elucidating the distinct pharmacological profile of this compound.

Introduction: From Levamisole to its Hydroxylated Metabolite

Levamisole was first synthesized in 1966 and quickly became a widely used anthelmintic for both human and veterinary medicine.[1] Its efficacy against a broad spectrum of parasitic worms is well-established.[2] Beyond its antiparasitic activity, Levamisole has been recognized for its ability to modulate the immune system, leading to its investigation as an adjuvant in cancer therapy and for the treatment of autoimmune disorders.[3][4]

Following oral administration, Levamisole is rapidly absorbed and extensively metabolized by the liver.[5][6] One of the major metabolic pathways is the hydroxylation of the phenyl ring, resulting in the formation of p-hydroxylevamisole, which we will refer to as this compound. This metabolite is then primarily excreted in the urine, largely as a glucuronide conjugate.[7] While the pharmacokinetic profile of this compound has been characterized, its specific pharmacodynamic properties and mechanism of action are not as well understood as those of its parent compound. This guide aims to synthesize the current knowledge of Levamisole's mechanisms to provide a framework for investigating its hydroxylated metabolite.

Established Mechanisms of Action of the Parent Compound, Levamisole

The biological effects of Levamisole are multifaceted, with two primary, well-characterized mechanisms of action: agonism of nicotinic acetylcholine receptors and inhibition of alkaline phosphatase. Furthermore, its immunomodulatory effects are a subject of extensive research.

Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

The primary mechanism underlying Levamisole's anthelmintic activity is its function as a potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells.[5]

-

Molecular Interaction: Levamisole selectively targets the L-subtype of nAChRs found in parasitic worms, which are distinct from the nAChRs in their hosts. This selectivity contributes to its favorable therapeutic index as an anthelmintic.

-

Physiological Effect: By binding to and activating these receptors, Levamisole causes prolonged muscle contraction and spastic paralysis in the worms.[2] The paralyzed parasites are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.

-

Neuronal Effects in Hosts: While Levamisole has a higher affinity for nematode nAChRs, it can also interact with neuronal nAChRs in mammals, albeit with lower potency. It has been shown to act as a positive allosteric modulator of human neuronal α3β2 and α3β4 nAChRs.[8] This interaction may contribute to some of the neurological side effects observed with high doses of the drug.

Experimental Protocol: In Vitro Analysis of nAChR Agonism

A standard method to investigate the interaction of a compound with nAChRs is through electrophysiological recordings from cells expressing these receptors, such as Xenopus oocytes or mammalian cell lines.

Objective: To determine if this compound acts as an agonist or modulator of a specific nAChR subtype (e.g., human α7 nAChR) expressed in a heterologous system.

Methodology:

-

Cell Culture and Receptor Expression:

-

Culture a suitable cell line (e.g., HEK293 cells) under standard conditions (37°C, 5% CO₂).

-

Transfect the cells with plasmids encoding the subunits of the desired nAChR (e.g., human α7 subunit). Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify successfully transfected cells.

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiology (Whole-Cell Patch Clamp):

-

Prepare an external recording solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

-

Prepare an internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).

-

Identify transfected cells by fluorescence microscopy.

-

Establish a whole-cell patch clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

-

Compound Application and Data Acquisition:

-

Prepare stock solutions of acetylcholine (positive control), Levamisole, and this compound in the external solution.

-

Apply acetylcholine at a known effective concentration (e.g., 100 µM) to elicit a baseline receptor response.

-

After a washout period, apply increasing concentrations of this compound to the cell and record any induced current.

-

To test for allosteric modulation, co-apply a sub-maximal concentration of acetylcholine with varying concentrations of this compound.

-

Record and analyze the current responses using appropriate software (e.g., pCLAMP).

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents elicited by the compounds.

-

Construct dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for inhibitors) for each compound.

-

Compare the efficacy and potency of this compound to that of Levamisole and acetylcholine.

-

Logical Workflow for nAChR Activity Assessment

Sources

- 1. The in vitro effect of levamisole on lymphocyte proliferation, polymorphonuclear leucocyte chemotaxis, basophil histamine release and platelet serotonin release in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levamisole: known effects on the immune system, clinical results, and future applications to the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy Levamisole: A Key Metabolite in Focus

This guide provides a comprehensive technical overview of 2-Hydroxy Levamisole, a primary metabolite of the well-known anthelmintic and immunomodulatory agent, levamisole. Designed for researchers, scientists, and drug development professionals, this document delves into the current understanding of this compound, from its metabolic origins and pharmacokinetic profile to the analytical methodologies for its detection. Crucially, this guide also highlights the existing knowledge gaps regarding its independent biological activity, framing it as a pivotal area for future scientific exploration.

Levamisole: A Primer on the Parent Compound

To appreciate the significance of this compound, a foundational understanding of its parent compound is essential. Levamisole, the levorotatory isomer of tetramisole, was initially developed as an anthelmintic drug.[1] Its mechanism of action in nematodes involves agonism of nicotinic acetylcholine receptors in the muscle cells, leading to spastic paralysis and subsequent expulsion of the parasite.[2]

Beyond its antiparasitic properties, levamisole has garnered significant attention for its immunomodulatory effects.[3][4] It has been shown to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[2] This has led to its investigation and use in various clinical contexts, including as an adjuvant therapy for colon cancer and in the treatment of autoimmune disorders.[2][5] However, its use in humans has been curtailed in some regions due to the risk of serious side effects, such as agranulocytosis.[2]

The Metabolic Journey: Formation of this compound

Levamisole undergoes extensive metabolism in the liver, with only a small percentage of the parent drug being excreted unchanged.[6] One of the principal metabolic pathways is hydroxylation, leading to the formation of this compound, also referred to in the literature as p-hydroxylevamisole.[6] This metabolic conversion is a significant route for the clearance of levamisole from the body.[6]

The hydroxylation of the phenyl group of levamisole is a critical step in its biotransformation. This process is followed by conjugation, primarily with glucuronic acid, to form a more water-soluble compound that can be readily excreted in the urine.[6] The detection and quantification of this compound and its conjugates are therefore crucial for understanding the pharmacokinetics of levamisole.

Pharmacokinetic Profile

The analysis of this compound in biological fluids has provided valuable insights into the pharmacokinetics of the parent drug. Following oral administration of levamisole, it is rapidly absorbed.[6] While the plasma elimination half-life of levamisole is relatively short, its metabolites, including this compound, can be detected for a more extended period.[6]

Studies have shown that a significant portion of an oral dose of levamisole is recovered in the urine as p-hydroxylevamisole, predominantly in its conjugated form.[6] This underscores the importance of this metabolic pathway in the overall disposition of the drug.

| Parameter | Levamisole | p-Hydroxylevamisole | Reference |

| Time to Peak Plasma Concentration (tmax) | 1.5 h | Not explicitly stated, but detectable | [6] |

| Plasma Elimination Half-life (t1/2) | 5.6 ± 2.5 h | Not explicitly stated | [6] |

| Urinary Recovery (Unchanged) | 3.2 ± 2.9 % of oral dose | 1.6 ± 1.1 % (free) | [6] |

| Urinary Recovery (as Metabolite) | - | 12.4 ± 5.5 % (total after hydrolysis) | [6] |

Analytical Methodology for Quantification

The accurate quantification of this compound is essential for pharmacokinetic studies and for monitoring levamisole administration. A validated method utilizing high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been established for this purpose.[6]

Protocol: Quantification of p-Hydroxylevamisole in Human Urine

This protocol is based on the methodology described by Kouassi et al. (1986).[6]

1. Sample Preparation:

-

To a 1 mL aliquot of urine, add 0.1 mL of a suitable internal standard solution.

-

For the determination of total p-hydroxylevamisole, enzymatic hydrolysis is required:

-

Adjust the urine sample to pH 5.0 with acetate buffer.

-

Add β-glucuronidase/arylsulfatase.

-

Incubate at 37°C for a specified period (e.g., 18 hours).

-

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane) at an alkaline pH.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where p-hydroxylevamisole has significant absorbance (e.g., 215 nm).

-

Quantification: Create a calibration curve using standards of known p-hydroxylevamisole concentrations. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity of this compound: A Frontier for Research

Despite its well-established role as a major metabolite of levamisole, there is a notable scarcity of published research directly investigating the biological activity of this compound. The majority of studies focus on the parent compound, and the activity of the hydroxylated metabolite is often presumed to be negligible or is not independently assessed.

This represents a significant knowledge gap. The addition of a hydroxyl group to the phenyl ring of levamisole has the potential to alter its pharmacological properties in several ways:

-

Receptor Binding: The hydroxyl group could change the binding affinity and selectivity of the molecule for its targets, such as the nicotinic acetylcholine receptors in nematodes or potential targets within the immune system.

-

Immunomodulatory Effects: The immunomodulatory activity of levamisole is complex and not fully elucidated. Hydroxylation could either enhance, diminish, or alter the nature of these effects. It is plausible that this compound could have its own unique immunomodulatory profile.

-

Toxicity: The metabolic transformation could also impact the toxicological profile of the compound.

Given that this compound is commercially available, there is a clear opportunity for the scientific community to explore its biological activities.[7][8] Future research should aim to:

-

Conduct in vitro assays to determine if this compound retains anthelmintic activity.

-

Perform a range of immunological assays to assess its effects on various immune cell populations (e.g., T-cells, B-cells, macrophages) and cytokine production, in comparison to levamisole.

-

Investigate its anti-angiogenic potential , as this is a known activity of the parent compound.[9]

-

Evaluate its in vivo effects in animal models of parasitic infection, immune disorders, and cancer.

-

Assess its toxicological profile to determine if it contributes to the adverse effects associated with levamisole.

Synthesis and Availability

While detailed synthetic routes specifically for this compound are not widely published in the primary literature, its commercial availability from several chemical suppliers facilitates research into its biological properties.[7][8] Researchers can procure this compound for in vitro and in vivo studies without the need for de novo synthesis. The synthesis of the parent compound, levamisole, is well-documented and often involves the resolution of the racemic mixture, tetramisole.[10]

Conclusion

This compound is a pivotal metabolite in the disposition of levamisole. Its detection and quantification are of significant value in pharmacokinetic and forensic contexts. However, a comprehensive understanding of its independent biological activity is currently lacking. This technical guide has synthesized the available information on this compound and has underscored the pressing need for further research to elucidate its pharmacological and toxicological properties. Such investigations will not only provide a more complete picture of the effects of levamisole but may also uncover novel therapeutic potential for this readily accessible metabolite.

References

-

The potential immunomodulatory effect of levamisole in humans and farm animals. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

- Fischer, G. W., & Schultz, R. D. (1980). Immunomodulatory effects of levamisole.

- Aleksandrova, N. I., Popenenkova, Z. A., Grigor'eva, M. P., & Iagudina, E. N. (1983). [Immunomodulating action of levamisole in its combined use with influenza vaccines]. Voprosy Virusologii, 28(6), 689–693.

- Klein, B. M., Engel, A. M., & Houen, G. (2013). Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro. APMIS, 121(6), 525–536.

- Kouassi, E., Caille, G., Lery, L., Lariviere, L., & Vezina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89.

-

Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. (2022). FIP. Retrieved January 16, 2026, from [Link]

-

Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. (2012). PLOS ONE. Retrieved January 16, 2026, from [Link]

- Bella, A. (2019). Levamisole vs. Autoimmune Leukocytoclastic Vasculitis. Journal of Medical Cases, 10(11), 335–338.

- Friis, T., Engel, A. M., Klein, B. M., Rygaard, J., & Houen, G. (2005). Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. Angiogenesis, 8(1), 25–34.

- N-alkylated levamisole derivatives: Synthesis and antiangiogenic activity. (2012). PLoS One, 7(9), e45405.

- Grem, J. L., Allegra, C. J., & Simon, K. J. (1996). Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer. Cancer Chemotherapy and Pharmacology, 38(4), 343–348.

- Borden, E. C., & Paulnock, D. M. (1991). Immunological effects of levamisole in vitro. Cancer Immunology, Immunotherapy, 34(1), 1–6.

- Philip, M., Khader, K. K. A., Subhahar, M., & Kadry, A. (2022). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 36(24), e9405.

-

Chandy, M., Kumar, S. S., & Kumar, B. S. (2016). Immunomodulatory action of levamisole. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Cheng, C., Jeong, Y. S., & Jusko, W. J. (2025). Meta-Analysis of Levamisole Pharmacokinetics Across Diverse Species. ResearchGate. Retrieved January 16, 2026, from [Link]

- Birdi, T. J., Mistry, N. F., Mahadevan, P. R., & Antia, N. H. (1984). In vitro studies on the effect of levamisole in lepromatous leprosy.

- Nielsen, M. H., Kristensen, J. S., & Christensen, S. B. (2012).

-

Levamisole hydrochloride. (n.d.). AERU - University of Hertfordshire. Retrieved January 16, 2026, from [Link]

- Hsu, W. H. (1980). Toxicity and drug interactions of levamisole.

-

Levamisole toxicity. (2022). WikEM. Retrieved January 16, 2026, from [Link]

-

Synthesis of levamisole. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

-

LEVAMISOLE (Trade Name: Ergamisol®). (n.d.). DEA Diversion Control Division. Retrieved January 16, 2026, from [Link]

- Ramot, B., Biniaminov, M., & Rosenthal, E. (1976). Effect of levamisole on E-rosette-forming cells in vivo and in vitro in Hodgkin's disease. The New England Journal of Medicine, 294(15), 809–811.

Sources

- 1. fip.org [fip.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Immunomodulatory effects of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Immunomodulating action of levamisole in its combined use with influenza vaccines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 1292908-42-9 [amp.chemicalbook.com]

- 8. This compound CAS#: 1292908-42-9 [amp.chemicalbook.com]

- 9. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levamisole hydrochloride [sitem.herts.ac.uk]

An In-Depth Technical Guide to 2-Hydroxy Levamisole as a Levamisole Metabolite

Introduction

Levamisole, a synthetic imidazothiazole derivative, has a multifaceted history, initially developed as an anthelmintic agent for veterinary and human use.[1][2] Its immunomodulatory properties later led to its investigation and use as an adjuvant in cancer therapy.[2] However, due to significant adverse effects, including agranulocytosis, its application in humans has been largely discontinued in many countries.[3] Despite this, levamisole has gained notoriety as a common adulterant in illicit cocaine, leading to a renewed interest in its metabolism and toxicological profile.[3]

This technical guide provides a comprehensive overview of 2-Hydroxy Levamisole, a primary metabolite of levamisole. We will delve into its chemical characteristics, metabolic formation, analytical quantification, and its significance in the context of levamisole exposure. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this key metabolite.

Chemical and Physical Properties of this compound

This compound is the product of the hydroxylation of the phenyl group of levamisole. The hydroxylation can occur at the ortho (2-), meta (3-), or para (4-) position, with the para-hydroxy metabolite being extensively studied. For the purpose of this guide, we will focus on the ortho- and para-hydroxy isomers, with a primary emphasis on available data for p-hydroxylevamisole and general information for o-hydroxylevamisole.

| Property | This compound (o-isomer) | p-Hydroxylevamisole |

| Synonyms | o-Hydroxylevamisole; 2-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl]phenol | 4-Hydroxylevamisole |

| CAS Number | 1292908-42-9 | Not explicitly found in searches |

| Molecular Formula | C11H12N2OS | C11H12N2OS |

| Molecular Weight | 220.29 g/mol | 220.29 g/mol |

| Melting Point | 211-213°C | Not explicitly found in searches |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | Not explicitly found in searches |

| Appearance | Pale Orange Solid | Not explicitly found in searches |

Metabolic Pathway of Levamisole to this compound

Levamisole undergoes extensive hepatic metabolism following administration.[3][4] One of the principal phase I metabolic pathways is the hydroxylation of the phenyl ring, catalyzed by the Cytochrome P450 (CYP450) enzyme system.[5][6] While the specific CYP450 isoenzymes responsible for levamisole hydroxylation have not been definitively identified in the available literature, this is a critical area for further investigation to understand potential drug-drug interactions and individual metabolic variations.

The hydroxylation of levamisole results in the formation of hydroxylated metabolites, with p-hydroxylevamisole being a prominent product found in urine.[7] This metabolite is then subject to phase II metabolism, primarily through glucuronidation, to form a more water-soluble conjugate that is readily excreted.[7][8] The detection of significant amounts of p-hydroxylevamisole and its glucuronide conjugate in urine underscores the importance of this metabolic route.[7][9]

Another significant metabolic pathway for levamisole leads to the formation of aminorex, a metabolite with amphetamine-like stimulant effects.[3]

Caption: Metabolic pathway of levamisole to this compound.

Pharmacokinetics of Levamisole and its Hydroxylated Metabolite

Levamisole is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.5 to 4 hours.[4][7] It has a relatively short plasma elimination half-life of approximately 3 to 6 hours.[3][7] The drug is extensively metabolized in the liver, with only a small percentage of the parent drug excreted unchanged in the urine.[4][7]

The pharmacokinetics of p-hydroxylevamisole have been investigated, revealing it to be a significant metabolite. Following a single 150 mg oral dose of levamisole in healthy volunteers, the cumulative urinary recovery of p-hydroxylevamisole was found to be approximately 12.4% of the administered dose after enzymatic hydrolysis of the glucuronide conjugate.[7] This indicates that a substantial portion of levamisole is metabolized via this pathway. The metabolite is primarily excreted as its glucuronide conjugate.[7]

| Pharmacokinetic Parameter | Levamisole | p-Hydroxylevamisole |

| Time to Peak Plasma Concentration (tmax) | 1.5 - 4 hours | Data not available |

| Peak Plasma Concentration (Cmax) | 716.7 ± 217.5 ng/mL (after 150 mg dose) | Data not available |

| Plasma Elimination Half-life (t1/2) | 3 - 6 hours | Data not available |

| Urinary Excretion (as % of dose) | ~3.2% (unchanged) | ~12.4% (as glucuronide) |

Analytical Methodology for the Quantification of this compound

The detection and quantification of this compound are crucial for pharmacokinetic studies, toxicological assessments, and for monitoring levamisole exposure. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[1][7][10]

Experimental Protocol: Quantification of p-Hydroxylevamisole in Urine by HPLC-UV

This protocol is based on the methodology described by Kouassi et al. (1986).[7]

1. Sample Preparation: a. To 1 mL of urine, add 0.1 mL of a β-glucuronidase solution to hydrolyze the glucuronide conjugate. b. Incubate the mixture at 37°C for 18 hours. c. After incubation, alkalinize the sample with 0.2 mL of 1M NaOH. d. Perform a liquid-liquid extraction with 5 mL of a diethyl ether/dichloromethane (70:30, v/v) mixture. e. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions:

- Column: A suitable C18 reversed-phase column.

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio should be optimized for best separation.

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detector set at a wavelength appropriate for p-hydroxylevamisole (e.g., 225 nm).

- Quantification: Based on a calibration curve prepared with a p-hydroxylevamisole reference standard.

Conceptual Framework for a Validated LC-MS/MS Method for this compound in Plasma

A highly sensitive and specific LC-MS/MS method is the gold standard for bioanalysis. The following outlines the key steps in developing and validating such a method.[1][10]

Caption: Workflow for LC-MS/MS analysis of this compound.

Method Validation Parameters (as per FDA/ICH guidelines):

-

Selectivity and Specificity: No interference from endogenous components.

-

Linearity: A linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Within acceptable limits for intra- and inter-day runs.

-

Matrix Effect: Assessment of ion suppression or enhancement.

-

Recovery: Efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under various storage conditions.

Biological and Toxicological Significance of this compound

The biological activity and toxicological profile of this compound have not been as extensively studied as the parent compound. Most of the known effects are attributed to levamisole itself.

Immunomodulatory Effects of Levamisole: Levamisole is known to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[2] It is unclear if this compound retains any of these immunomodulatory properties.

Toxicology of Levamisole: Levamisole toxicity can manifest with cholinergic symptoms, and in severe cases, can lead to agranulocytosis, a potentially fatal condition characterized by a severe reduction in white blood cells.[3][11][12] The direct contribution of this compound to these toxic effects is an area that warrants further investigation.

Potential as a Biomarker: Due to its significant presence in urine as a glucuronide conjugate, p-hydroxylevamisole is a promising biomarker for confirming levamisole exposure.[7][9][13] This is particularly relevant in clinical and forensic toxicology, especially in cases of suspected cocaine adulteration.

Synthesis of this compound as a Reference Standard

The availability of a pure reference standard is essential for the development and validation of analytical methods. While specific synthesis routes for this compound were not detailed in the search results, the synthesis of levamisole hydrochloride is well-documented and can serve as a basis for the synthesis of its hydroxylated analogues.[14][15][16][17][18] A plausible synthetic approach would involve starting with a hydroxylated precursor of the key intermediates in the levamisole synthesis pathway.

Future Research Directions

While this guide provides a comprehensive overview of the current knowledge on this compound, several key areas require further research:

-

Identification of Specific CYP450 Isoenzymes: Elucidating the specific CYP450 enzymes responsible for levamisole hydroxylation is crucial for predicting drug-drug interactions and understanding inter-individual variability in metabolism.

-

Pharmacological and Toxicological Profiling: In-depth studies are needed to determine the specific biological activities and toxic potential of this compound, independent of the parent drug.

-

Comparative Pharmacokinetics: A detailed comparative pharmacokinetic study of levamisole and its various hydroxylated metabolites would provide a clearer understanding of their relative contributions to the overall pharmacological and toxicological profile.

-

Development of Standardized Analytical Methods: The development and validation of robust and readily available analytical methods for the routine quantification of this compound in various biological matrices are essential for clinical and forensic applications.

Conclusion

This compound is a significant metabolite of levamisole, formed through hepatic hydroxylation. Its presence in biological fluids, particularly as a glucuronide conjugate in urine, makes it a valuable biomarker for assessing levamisole exposure. A thorough understanding of its chemical properties, metabolic fate, and analytical detection is essential for researchers and professionals in drug development, clinical toxicology, and forensic science. Further research into its specific pharmacological and toxicological properties will provide a more complete picture of its role in the overall effects of levamisole.

References

-

Kouassi, E., Caille, G., Lery, L., Lariviere, L., & Vezina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89. [Link]

-

Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(5-6), 299–303. [Link]

- FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride.

-

Veltkamp, F., Pistorius, M. C. M., Bouts, A. H. M., & Mathôt, R. A. A. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 279–285. [Link]

- ResearchGate. (2025). Development and Validation of a Highly Sensitive Liquid Chromatography/Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva | Request PDF.

-

Tanaka, E. (1991). Induction of Hepatic Microsomal Drug Metabolizing Enzyme System by Levamisole in Male Mice. Pharmacology & Toxicology, 69(5), 333-335. [Link]

- DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®).

-

Adams, J. G. (1978). Pharmacokinetics of levamisole. The Journal of Rheumatology. Supplement, 4, 137–142. [Link]

- Cheng, C., Jeong, S., & Jusko, W. J. (2024). Comparative Pharmacokinetics of Levamisole Across Species. bioengineer.org.

- DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®).

-

Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. (2016). PMC. [Link]

- ResearchGate. (2025). In Vitro Drug Metabolism Using Liver Microsomes | Request PDF.

-

Philip, M., Ho, E. N. M., Ho, K.-Y., & Wan, T. S. M. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(4), e9445. [Link]

- ScienceOpen. (2024). Meta-Analysis of Levamisole Pharmacokinetics Across Diverse Species. ScienceOpen.

- ChemicalBook. (n.d.). Levamisole synthesis. ChemicalBook.

- Semantic Scholar. (n.d.). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Semantic Scholar.

-

Hsu, W. H. (1980). Toxicity and drug interactions of levamisole. Journal of the American Veterinary Medical Association, 176(10 Spec No), 1166–1169. [Link]

- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- ResearchGate. (2025). Meta-Analysis of Levamisole Pharmacokinetics Across Diverse Species.

-

Li, A. P. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 899-912. [Link]

- Wikipedia. (n.d.).

-

Soars, M. G., Riley, R. J., & Burchell, B. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 382–390. [Link]

-

Al-Majdoub, Z. M., Al-Otaibi, F., Al-Shakliah, N. S., Wahba, A. S., & Al-Warthan, A. A. (2021). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Molecules, 26(22), 6985. [Link]

-

Lewis, J. H., Moore, C. M., Angelino, A. A., & Dwivedi, A. (2010). Determination of levamisole in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(7), 397–402. [Link]

-

Graebner, R. W. (2012). Levamisole Toxicity. Mayo Clinic Proceedings, 87(9), 923. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 45(3), 287–305. [Link]

- ChemicalBook. (2025). Levamisole hydrochloride. ChemicalBook.

- ChemicalBook. (n.d.). Levamisole hydrochloride synthesis. ChemicalBook.

-

Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253–2278. [Link]

- Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.

-

Kobayashi, K., Aoyama, T., Iwase, K., & Chiba, K. (1995). Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes. Drug Metabolism and Disposition, 23(7), 779–782. [Link]

- ResearchGate. (2025). Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry.

- Google Patents. (n.d.). CN104557979A - Preparation method of levamisole hydrochloride.

-

The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. (2021). PMC. [Link]

- The Podiatry Institute. (n.d.). Levamisole-Induced Vasculitis Affecting the Lower Extremity From Contaminated Cocaine.

-

Sligar, S. G., Kennedy, K. A., & Pearson, D. C. (1980). Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen. Proceedings of the National Academy of Sciences of the United States of America, 77(3), 1240–1244. [Link]

- Google Patents. (n.d.). CN104230959A - Preparation method for levamisole hydrochloride.

-

Shaffer, C. L., Harriman, S., & Schöneboom, J. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Journal of the American Chemical Society, 137(16), 5489–5498. [Link]

- Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Hypha Discovery Blog.

Sources

- 1. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation - Wikipedia [en.wikipedia.org]

- 9. Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity and drug interactions of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levamisole hydrochloride | 16595-80-5 [chemicalbook.com]

- 13. podiatryinstitute.com [podiatryinstitute.com]

- 14. Levamisole synthesis - chemicalbook [chemicalbook.com]

- 15. Levamisole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. CN114315866A - Synthesis method of levamisole hydrochloride - Google Patents [patents.google.com]

- 17. CN104557979A - Preparation method of levamisole hydrochloride - Google Patents [patents.google.com]

- 18. CN104230959A - Preparation method for levamisole hydrochloride - Google Patents [patents.google.com]

Preliminary Studies on 2-Hydroxy Levamisole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the current understanding of 2-Hydroxy Levamisole, a primary metabolite of the well-known anthelmintic and immunomodulatory agent, Levamisole. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preliminary data on its chemical properties, metabolic formation, analytical detection, and inferred biological activities, while also highlighting areas ripe for future investigation.

Introduction: The Significance of Metabolite Profiling

Levamisole, chemically (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, has a long history of use in both veterinary and human medicine.[1] Initially developed as an anthelmintic, its ability to restore depressed immune function led to its investigation and use as an adjuvant in cancer therapy.[1][2] The clinical utility and toxicological profile of any xenobiotic are intrinsically linked to its metabolic fate. Levamisole undergoes extensive and rapid metabolism in the liver, with only a small percentage of the parent compound excreted unchanged.[3][4] Hydroxylation represents a major metabolic pathway for levamisole, leading to the formation of various hydroxylated metabolites, including this compound.[5][6] Understanding the chemical nature and biological activity of these metabolites is paramount for a complete comprehension of levamisole's pharmacology and for the development of safer and more effective therapeutic strategies.

This guide focuses on the preliminary studies of this compound, providing a foundational resource for researchers aiming to explore this metabolite's synthesis, analytical quantification, and potential biological significance.

Chemical and Physical Properties of this compound

This compound is a derivative of levamisole, characterized by the introduction of a hydroxyl group at the 2-position of the phenyl ring. While extensive characterization is still needed, the fundamental properties have been established and are crucial for its synthesis, purification, and analytical detection.

| Property | Value | Source |

| Chemical Name | 2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][7][8]thiazol-6-yl]phenol | [9] |

| CAS Number | 1292908-42-9 | [9] |

| Molecular Formula | C₁₁H₁₂N₂OS | [9] |

| Molecular Weight | 220.29 g/mol | [9] |

| Physical Form | Pale Orange Solid | [9] |

| Melting Point | 211-213°C | [9] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [9] |

| Storage | Refrigerator | [9] |

Synthesis and Metabolic Formation

Chemical Synthesis of the Levamisole Backbone

A thorough understanding of the synthesis of the parent compound, levamisole, provides a critical foundation for developing synthetic routes to its hydroxylated metabolites. Several synthetic pathways for levamisole have been described, often starting from precursors like α-bromoacetophenone or styrene oxide.[10] One common method involves the reaction of α-bromoacetophenone with 2-imino-1,3-thiazolidine, followed by a series of reduction and cyclization steps.[10] Another approach utilizes styrene oxide and its reaction with aziridine, followed by treatment with potassium isothiocyanate or thiourea.[10] A patented method describes the synthesis starting from L-mandelic acid through esterification, aminolysis, reduction, chlorination, condensation, and cyclization.[11]

A chemoenzymatic approach has also been developed, employing a lipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrile as a key step.[12]

Note: As of the writing of this guide, a specific, detailed, and published synthetic protocol for this compound has not been identified in the public domain. The development of a regioselective hydroxylation method for the levamisole scaffold or the use of a pre-hydroxylated starting material in one of the established levamisole synthetic routes are promising avenues for future research. The availability of this compound as a commercial reference standard suggests that a proprietary synthesis method exists.

Metabolic Pathway: The Formation of Hydroxylated Metabolites

Levamisole is extensively metabolized in the liver, with hydroxylation being a primary phase I metabolic reaction.[5][6] In vivo studies in various species, including humans and horses, have confirmed the presence of hydroxylated levamisole metabolites in plasma and urine.[4][5] One study identified p-hydroxylevamisole as a significant metabolite in human urine, with its excretion being mainly in the form of a glucuronic acid conjugate.[4] This indicates that hydroxylation is a key step in the detoxification and elimination of levamisole. While the specific enzymes responsible for the 2-hydroxylation of levamisole have not been fully characterized, cytochrome P450 (CYP) enzymes are the most likely candidates.

Caption: Metabolic pathway of Levamisole.

Analytical Methodologies for Detection and Quantification

The detection and quantification of levamisole and its metabolites in biological matrices are crucial for pharmacokinetic, toxicological, and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art method for this purpose.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analytes of interest.

-

Liquid-Liquid Extraction (LLE): This is a common method for extracting levamisole and its metabolites from aqueous matrices like plasma and urine.

-

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE.

Step-by-Step Protocol for SPE from Urine (Adapted from methodology for levamisole and its metabolites):

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an appropriate buffer.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include a weak organic solvent followed by a buffer.

-

Elution: Elute the analytes of interest with a suitable solvent, often an organic solvent containing a small percentage of a strong base (e.g., ammonium hydroxide in methanol) to disrupt the ionic interaction with the sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions (Illustrative Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometric Conditions (Illustrative Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for levamisole and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Levamisole | 205.1 | 178.1 |

| This compound | 221.1 | 178.1 |

| p-Hydroxylevamisole | 221.1 | 178.1 |

Note: The specific MRM transitions for this compound would need to be optimized using a reference standard. The values provided are predictive based on the structure and fragmentation patterns of similar compounds.

Caption: Analytical workflow for this compound.

Biological Activities and Potential Applications: An Area for Future Research

While the biological activities of the parent compound, levamisole, are well-documented, there is a significant lack of research into the specific biological effects of its 2-hydroxy metabolite. The following sections summarize the known activities of levamisole and its derivatives, which can serve as a starting point for investigating this compound.

Immunomodulatory Effects of Levamisole

Levamisole is known to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[1][13] It can potentiate monocyte and macrophage functions, including phagocytosis and chemotaxis.[3] Studies have shown that levamisole can enhance the maturation and activation of human monocyte-derived dendritic cells.[3] However, some in vitro studies have concluded that levamisole is not a potent modulator of certain immune parameters, suggesting its mechanism of action is complex and may involve its metabolites.[14]

Hypothesis for Investigation: Does this compound contribute to the immunomodulatory effects observed with levamisole administration? Does it possess a more potent or a different immunomodulatory profile compared to the parent drug?

Anti-Angiogenic Properties of Levamisole and its Derivatives

Recent research has demonstrated that levamisole can inhibit angiogenesis in vitro and tumor growth in vivo.[15] It appears to specifically inhibit the proliferation and differentiation of endothelial cells.[15] Structure-activity relationship studies on N-alkylated levamisole derivatives have shown that some analogues, such as N-methyllevamisole and p-bromolevamisole, are more effective angiogenesis inhibitors than the parent compound.[8][16] This suggests that modifications to the levamisole scaffold can significantly impact its anti-angiogenic activity.

Hypothesis for Investigation: Does the introduction of a hydroxyl group at the 2-position of the phenyl ring alter the anti-angiogenic properties of levamisole? Could this compound be a more potent or selective anti-angiogenic agent?

Anthelmintic Activity

Levamisole's primary and original therapeutic use is as an anthelmintic agent. It acts as a nicotinic acetylcholine receptor agonist in parasitic worms, causing spastic paralysis and subsequent expulsion from the host.[13][17]

Hypothesis for Investigation: Does this compound retain anthelmintic activity? Could it have a different spectrum of activity against various parasitic species compared to levamisole?

Conclusion and Future Directions

This compound is a key metabolite of the pharmacologically versatile drug, levamisole. While its chemical properties are beginning to be defined and analytical methods for its detection are available, a significant knowledge gap exists regarding its specific synthesis and biological activities. This guide has synthesized the current preliminary information to provide a foundation for future research.

The following are critical areas for future investigation:

-

Development of a robust and scalable synthesis for this compound: This is essential to provide sufficient material for comprehensive biological testing.

-

In-depth in vitro and in vivo evaluation of the biological activities of this compound: This should include studies on its immunomodulatory, anti-angiogenic, and anthelmintic properties, as well as its potential for off-target effects and cytotoxicity.

-

Pharmacokinetic profiling of this compound: A detailed understanding of its absorption, distribution, metabolism, and excretion is necessary to assess its potential contribution to the overall pharmacological and toxicological profile of levamisole.

Addressing these research questions will not only enhance our understanding of levamisole's mechanism of action but may also uncover new therapeutic opportunities for this compound as a standalone agent or as a biomarker for levamisole efficacy and toxicity.

References

-

Hansen, A. N., Bendiksen, C. D., Sylvest, L., Friis, T., Staerk, D., Jørgensen, F. S., & Nielsen, T. E. (2012). Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLOS ONE, 7(9), e45405. [Link]

-

Hansen, A. N., Bendiksen, C. D., Sylvest, L., Friis, T., Staerk, D., Jørgensen, F. S., & Nielsen, T. E. (2012). Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLOS ONE, 7(9), e45405. [Link]

-

Kamal, A., Khanna, G. B. R., Krishnaji, T., & Ramu, R. (2005). A new facile chemoenzymatic synthesis of levamisole. Bioorganic & Medicinal Chemistry Letters, 15(3), 613–615. [Link]

-

Borden, E. C., & Sondel, P. M. (1991). Immunological effects of levamisole in vitro. Cancer, 68(7), 1475–1481. [Link]

-

Borden, E. C., & Sondel, P. M. (1991). Immunological effects of levamisole in vitro. Cancer, 68(7), 1475–1481. [Link]

-

Skov, K., Nielsen, S. L., & Marcussen, N. (2005). Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. Angiogenesis, 8(1), 25–34. [Link]

-

Hansen, A. N., Bendiksen, C. D., Sylvest, L., Friis, T., Staerk, D., Jørgensen, F. S., & Nielsen, T. E. (2012). Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLOS ONE, 7(9), e45405. [Link]

-

Coelho, F. C., de Faria, R. O., de Oliveira, D. N., & de Lima, M. E. (2017). In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia. Parasitology International, 66(4), 432–438. [Link]

-

Al-Shammari, E. M., Al-Badr, A. A., & Al-Sarraj, S. M. (2015). Biochemical, Immunomodulatory and Antioxidant Properties of Levamisole at Different Storage Conditions and Administration Routes. Science Alert, 10(1), 1–11. [Link]

-

Gholami, M., Ansari, M., & Mohammadi, M. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

-

Raeymaekers, A. H. M., Allewijn, F. T. N., Vandenberk, J., Demoen, P. J. A., Van Offenwert, T. T. T., & Janssen, P. A. J. (1966). 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole (Tetramisole). Journal of Medicinal Chemistry, 9(4), 545–551. [Link]

-

Synthesis of levamisole. (n.d.). PrepChem.com. [Link]

-

Philip, M., Khader, K. K. A., Subhahar, M., & Kadry, A. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(3), e9441. [Link]

- CN114315866A - Synthesis method of levamisole hydrochloride. (n.d.).

-

Adam, E., Scollay, M. C., Howard, A. M., Taormina, M. J., Hartmann, C., & Knych, H. K. (2023). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Journal of the American Veterinary Medical Association, 261(12), 1-8. [Link]

-

Levamisole EP Impurity E | 32190-36-6. (n.d.). SynZeal. [Link]

-

Synthesis of 6-Phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole. (n.d.). PrepChem.com. [Link]

-

Adam, E., Scollay, M. C., Howard, A. M., Taormina, M. J., Hartmann, C., & Knych, H. K. (2023). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Journal of the American Veterinary Medical Association, 261(12), 1-8. [Link]

-

Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & Drug Disposition, 7(1), 71–89. [Link]

- CN104557979A - Preparation method of levamisole hydrochloride. (n.d.).

-

Hess, C., Ritke, N., Broecker, S., Madea, B., & Musshoff, F. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(13), 4077–4086. [Link]

-

Goldstein, G. (1978). Mode of action of levamisole. The Journal of Rheumatology. Supplement, 4, 143–148. [Link]

-

Brattig, N. W., Diao, G. J., & Bergmann, L. (1998). Levamisole induced apoptosis in cultured vascular endothelial cells. British Journal of Cancer, 77(10), 1579–1587. [Link]

-

Rojas-Cabrera, H., Cruz-Gregorio, A., Sánchez-Sánchez, L., & Pérez-Serrano, J. (2020). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 25(24), 5909. [Link]

-

LEVAMISOLE (Trade Name: Ergamisol®). (n.d.). DEA Diversion Control Division. [Link]

-

Gholami, M., Ansari, M., & Mohammadi, M. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]

-

Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. (2022). FIP. [Link]

-

Levamisole. (n.d.). In Wikipedia. [Link]

-

-

Levamisole (WHO Food Additives Series 33). (n.d.). Inchem.org. [Link]

-

-

What is the mechanism of Levamisole Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

-

6-phenyl-2,3,5,6-tetrahydroimidazo[7][8]thiazole. (n.d.). PubChem. [Link]

-

Fedor, C. H., Geyer, S. M., & Simonson, J. A. (1993). Toxicity and tissue residue depletion of levamisole hydrochloride in goats. American Journal of Veterinary Research, 54(1), 47–51. [Link]

-

Hsu, W. H. (1980). Toxicity and drug interactions of levamisole. Journal of the American Veterinary Medical Association, 176(10 Spec No), 1166–1169. [Link]

-

Kimball, E. S., & Fischer, T. J. (1996). Levamisole effects on major histocompatibility complex and adhesion molecule expression and on myeloid cell adhesion to human colon tumor cell lines. Journal of the National Cancer Institute, 88(18), 1286–1293. [Link]

-

Gröger, H., & Waldburger, S. (2014). Enzymatic cascade synthesis of (S)-2-hydroxycarboxylic amides and acids: Cascade reactions employing a hydroxynitrile lyase, nitrile-converting enzymes and an amidase. Journal of Molecular Catalysis B: Enzymatic, 114, 1–9. [Link]

-

Gridelli, C., Perrone, F., Gallo, C., Rossi, A., & Barletta, E. (1996). Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer. European Journal of Cancer, 32A(11), 1879–1883. [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Levamisole synthesis - chemicalbook [chemicalbook.com]

- 11. CN114315866A - Synthesis method of levamisole hydrochloride - Google Patents [patents.google.com]

- 12. A new facile chemoenzymatic synthesis of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]

- 14. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Levamisole - Wikipedia [en.wikipedia.org]

"discovery and history of 2-Hydroxy Levamisole"

Abstract

Levamisole, a synthetic imidazothiazole derivative, has traversed a remarkable journey from a veterinary anthelmintic to a human immunomodulator and, more recently, a pervasive and dangerous adulterant in illicit cocaine. Understanding its metabolic fate is critical for clinical toxicology, pharmacology, and forensic analysis. This technical guide provides a comprehensive overview of the discovery and history of its hydroxylated metabolites, with a specific focus on 2-Hydroxy Levamisole. We delve into the initial identification of aromatic hydroxylation as a key metabolic pathway, the seminal studies on p-hydroxylevamisole, the biochemical basis for the formation of the 2-hydroxy (ortho) isomer, and the modern analytical techniques used for detection. This document serves as a core reference for researchers, clinicians, and drug development professionals investigating the complex biochemistry and pharmacology of Levamisole.

Part 1: The Parent Compound - A Brief History of Levamisole

The story of any metabolite begins with its parent compound. Levamisole was first synthesized by Janssen Pharmaceutica in 1966 as the levorotatory enantiomer of the racemic mixture tetramisole.[1] Its initial and most prominent application was as a potent anthelmintic agent for treating parasitic worm infections in both livestock and humans.[2]

Its mechanism of action as a dewormer involves agonizing nicotinic acetylcholine receptors in parasitic muscle cells, leading to spastic paralysis and subsequent expulsion of the parasite from the host.[3]